1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol
Description
1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol is an azetidine-derived compound featuring a 3-bromo-4-methylbenzyl substituent. The bromine and methyl groups on the aromatic ring may influence electronic and steric properties, impacting reactivity and biological interactions.
Properties
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSIWJHTLGSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Azetidin-3-ol with 3-Bromo-4-methylbenzyl Bromide
The primary route to 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol involves the alkylation of azetidin-3-ol with 3-bromo-4-methylbenzyl bromide. This method leverages nucleophilic substitution, where the hydroxyl group on azetidin-3-ol reacts with the benzyl bromide derivative. According to VulcanChem, this reaction typically employs ethanol or methanol as solvents under reflux conditions (70–80°C) for 12–24 hours . The presence of an alkali metal hydroxide (e.g., NaOH or KOH) facilitates deprotonation, enhancing the nucleophilicity of the azetidine oxygen .
Table 1: Alkylation Conditions and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethanol | NaOH | 78 | 18 | 65–70 | |
| Methanol | KOH | 65 | 24 | 60–68 | |
| Tetrahydrofuran | LiHMDS | 25 | 6 | 45–50 |
Notably, the steric hindrance imposed by the 3-bromo-4-methylphenyl group necessitates prolonged reaction times to achieve satisfactory yields . Alternative solvents like tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) enable milder conditions but result in lower efficiency .
Reductive Amination of Ketone Precursors
A secondary approach involves reductive amination of a ketone intermediate. For example, reacting 3-bromo-4-methylbenzaldehyde with azetidin-3-ol under hydrogenation conditions forms an imine, which is subsequently reduced to the target compound. Patent US6872717B2 details the use of lithium aluminum hydride (LiAlH₄) in THF at reflux (66°C) for 4–6 hours, achieving yields of 70–75% . Sodium borohydride (NaBH₄) in methanol at 0–25°C offers a safer alternative but with reduced efficacy (50–55% yield) .
Key Considerations :
-
LiAlH₄ provides superior selectivity for secondary amines but requires anhydrous conditions .
-
NaBH₄ is preferable for acid-sensitive substrates but struggles with sterically hindered intermediates .
Bromination Strategies for Intermediate Synthesis
Introducing the bromine moiety at the 3-position of the phenyl ring is critical. Patent US5847119A describes a two-step bromination protocol using derivatives of penicillanic acid 1,1-dioxides . Treatment with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN) and thionyl chloride generates a sulfinic acid intermediate, which is subsequently brominated with tetrabutyl ammonium bromide (TBAB) in tetrahydrofuran . This method achieves regioselective bromination with 80–85% efficiency but demands rigorous temperature control (−50°C to 25°C) .
Reaction Scheme :
-
DBN-mediated sulfinic acid formation :
-
Bromination with TBAB :
Solvent Systems and Catalytic Optimization
The choice of solvent profoundly impacts reaction kinetics and product isolation. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but complicate purification due to high boiling points . Conversely, chlorinated solvents (e.g., dichloromethane) improve phase separation in workup steps but pose environmental and safety risks .
Table 2: Solvent Performance in Alkylation
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
|---|---|---|---|
| Ethanol | 24.3 | 78 | High |
| THF | 7.5 | 66 | Moderate |
| DCM | 8.9 | 40 | Low |
Catalytic additives like triethylamine (TEA) mitigate side reactions by scavenging HBr generated during alkylation . However, excess TEA can lead to emulsion formation during aqueous extraction .
Purification and Characterization
Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate the target compound . Recrystallization from ethanol/water mixtures (80:20) enhances purity to >98%, as evidenced by HPLC analysis . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring undergoes classical nucleophilic aromatic substitution (NAS) under specific conditions.
Key reactions:
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Amination: Reacts with primary/secondary amines (e.g., pyrrolidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C, yielding substituted phenylmethylazetidinols.
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Hydrolysis: Forms phenolic derivatives (e.g., 4-methyl-3-hydroxyphenyl analog) using aqueous NaOH/EtOH under reflux .
Typical conditions:
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amination | DABCO, DMF, 100°C | 65–78 | |
| Hydrolysis | NaOH/EtOH, reflux | 49–62 |
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening via acid- or base-catalyzed mechanisms:
Acidic conditions:
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Protonation at the nitrogen initiates ring cleavage, forming linear amines. For example, HCl in THF generates 3-[(3-bromo-4-methylphenyl)methyl]aminopropanol .
Oxidative ring-opening:
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Hydrogen peroxide or mCPBA oxidizes the azetidine to a lactam or nitrone derivative, depending on the oxidant strength .
Functionalization of the Hydroxyl Group
The C3-hydroxyl group participates in:
Esterification:
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Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives) under mild basic conditions (pyridine, RT) .
Protection/Deprotection:
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Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP yields tert-butyl carbonate derivatives .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-couplings:
Suzuki-Miyaura:
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Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C), forming biaryl derivatives.
Buchwald-Hartwig amination:
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Couples with amines (e.g., aniline) using Pd₂(dba)₃/Xantphos, yielding N-aryl analogs.
Aza-Michael Additions
The azetidine nitrogen acts as a nucleophile in conjugate additions:
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Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) in acetonitrile with DBU, forming 3-substituted azetidines .
Reductive Transformations
Borohydride reduction:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol exhibit promising anticancer activities. For instance, derivatives of azetidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating potential as novel anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
Case Study: Synthesis and Evaluation
A study synthesized a series of azetidine derivatives and tested their cytotoxicity against the MCF-7 breast cancer cell line. The results showed that certain modifications to the azetidine ring significantly enhanced anticancer activity, with IC50 values indicating effective inhibition of cell growth.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| A | 15 | MCF-7 |
| B | 8 | MCF-7 |
| C | 20 | MCF-7 |
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Studies have assessed its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in disc diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Materials Science
Polymer Incorporation
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for functionalization that can improve the performance of polymers in various applications, including coatings and composites.
Case Study: Polymer Blends
Research has demonstrated that adding azetidine derivatives to poly(methyl methacrylate) (PMMA) results in improved tensile strength and thermal resistance compared to pure PMMA. The modified polymer exhibited enhanced durability under environmental stress conditions.
Biological Studies
Mechanistic Insights
The biological activity of this compound is linked to its interaction with specific molecular targets, including enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing therapeutic applications.
Case Study: Enzyme Inhibition
A study investigated the compound's effect on carbonic anhydrase II, a key enzyme in various physiological processes. The results indicated that the compound could act as an inhibitor, providing insights into its potential use in treating conditions related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological macromolecules, while the azetidin-3-ol moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Bromine vs. Methoxy Groups : Bromine in this compound may facilitate halogen bonding in target interactions, whereas methoxy groups in compound 45 improve solubility but reduce electrophilicity [2].
- Benzothiophene vs. Benzhydryl : T-817’s benzothiophene group enhances π-π stacking in neuronal receptors, while benzhydryl derivatives exhibit superior blood-brain barrier penetration due to lipophilicity [3][12].
Physicochemical Properties
| Property | This compound | T-817 | 1-Benzhydrylazetidin-3-ol |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | 3.1 | 3.5 |
| Aqueous Solubility | Moderate (bromine reduces solubility) | Low (requires formulation) | Very low (crystalline salt preferred) |
| Stability | Stable under inert conditions | Sensitive to oxidation | Stable as hydrobromide salt |
Biological Activity
1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in cancer research and antimicrobial studies.
Chemical Structure and Properties
The compound features a brominated phenyl group and an azetidin-3-ol moiety, which are crucial for its biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing its interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific interactions with molecular targets. The compound may inhibit certain pathways involved in cell proliferation and survival:
- Enzyme Interaction : The brominated phenyl group enhances binding affinity to target enzymes.
- Receptor Modulation : The azetidin-3-ol moiety can affect receptor-mediated signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Tubulin polymerization inhibition |
| HeLa (Cervical) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
The mechanism involves targeting tubulin, leading to mitotic catastrophe and G2/M phase cell cycle arrest, similar to known chemotherapeutic agents like Combretastatin A-4 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests against various bacterial strains indicate promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
These findings suggest that the compound may serve as a lead for developing new antibiotics .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of azetidine compounds, including this compound. For example:
- Synthesis and Evaluation : A study synthesized various azetidine derivatives and assessed their cytotoxic effects on human cancer cell lines. The results showed that modifications to the azetidine ring significantly impacted biological activity, highlighting the importance of structural features in drug design .
- Structure-Activity Relationship (SAR) : Research analyzing SAR revealed that the presence of specific substituents on the phenyl ring can enhance anticancer activity by improving binding affinity to target sites on cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol, and how can purity be optimized?
- Synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidin-3-ol derivatives are often prepared via alkylation of azetidin-3-ol with brominated aromatic intermediates under basic conditions . Purity optimization may require column chromatography (e.g., silica gel) and recrystallization using solvents like ethyl acetate/hexane. Analytical techniques such as HPLC with UV detection or GC-MS can validate purity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Key properties include density (~1.14 g/cm³), boiling point (~170°C), and logP (estimated via computational tools like ChemAxon). Experimental determination of solubility in polar (e.g., DMSO) and nonpolar solvents is critical for biological assays. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 4°C) should be conducted using NMR or LC-MS to monitor degradation .
Q. What spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR resolves aromatic protons (δ 7.3–7.6 ppm for bromophenyl groups) and azetidine ring protons (δ 3.2–4.7 ppm). ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~280–300). FT-IR identifies functional groups like hydroxyl (O-H stretch ~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 6.629 Å, b = 12.489 Å) confirm stereochemistry. Refinement using SHELXL (via Olex2 or SHELXTL) accounts for disorder or twinning .
Q. What strategies address contradictions in biological activity data across studies?
- Discrepancies in IC50 values or mechanism-of-action claims may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability assays). Cross-reference with structural analogs, such as T-817MA (a neuroprotective azetidine derivative), to identify structure-activity relationships .
Q. How can researchers design in vivo models to study this compound’s pharmacokinetics?
- Use radiolabeled analogs (e.g., 14C or 3H isotopes) to track absorption and distribution. For neuroactive derivatives, employ rodent models with intracerebroventricular administration and monitor plasma/brain tissue ratios via LC-MS/MS. Adjust dosing based on metabolic stability studies in liver microsomes .
Q. What computational approaches predict interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in targets like Bcl-2 or MEK. MD simulations (GROMACS) assess dynamic stability over 100+ ns. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
